molecular formula C14H20BFO3 B14033069 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033069
M. Wt: 266.12 g/mol
InChI Key: JANQLBXZRGLDCY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a substituted phenyl group.

Preparation Methods

The synthesis of 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Catalysts: Palladium(II) acetate, triphenylphosphine

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Ethanol, dimethylformamide (DMF)

Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Similar compounds to 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 3-Fluorophenylboronic acid pinacol ester

Compared to these compounds, this compound is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(3-fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

JANQLBXZRGLDCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)OC

Origin of Product

United States

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